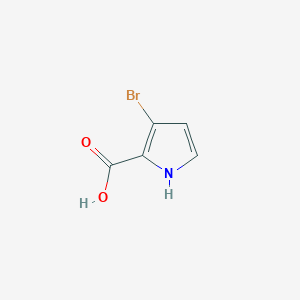
3-bromo-1H-pyrrole-2-carboxylic acid
説明
3-Bromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 145821-55-2 . It has a molecular weight of 190 .
Molecular Structure Analysis
The molecular formula of 3-bromo-1H-pyrrole-2-carboxylic acid is C5H4BrNO2 . It has an average mass of 189.995 Da and a monoisotopic mass of 188.942535 Da .Physical And Chemical Properties Analysis
3-Bromo-1H-pyrrole-2-carboxylic acid has a density of 2.0±0.1 g/cm3, a boiling point of 385.9±27.0 °C at 760 mmHg, and a flash point of 187.2±23.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
Anti-Cancer Activity
Pyrrole derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have been found to exhibit anti-cancer activity . In a study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners, and these synthesized products were evaluated against five different cancer cell lines . One of the compounds selectively inhibited the proliferation of HCT116 cells .
Organocatalysis
Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities and pharmaceutical applications . Organocatalytic approaches have provided a new alternative for the synthesis of these 5-membered aza heterocycles .
Synthesis of Atorvastatin Precursors
The N-heterocyclic carbene catalyzed synthesis of 1,2,4-trisubstituted pyrroles could also be applicable in the synthesis of diverse structural precursors of atorvastatin .
Fungicides
Pyrrole and its derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have applications in the production of fungicides .
Antibiotics
Pyrrole subunit has diverse applications in the production of antibiotics .
Anti-Inflammatory Drugs
Pyrrole derivatives are used in the production of anti-inflammatory drugs .
Cholesterol Reducing Drugs
Pyrrole subunit is used in the production of cholesterol reducing drugs .
Material Science Applications
Pyrrole and its derivatives have applications in material science .
作用機序
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, such as oxidative demethylation . The bromine atom in the 3-bromo-1H-pyrrole-2-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the formation of enamino diketones .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antiviral, antibacterial, and kinase inhibitory effects .
Action Environment
The action of 3-bromo-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, its stability could be affected by light and temperature, as suggested by the recommendation to store it in a dark place under -20°C .
特性
IUPAC Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLHBLIXZLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

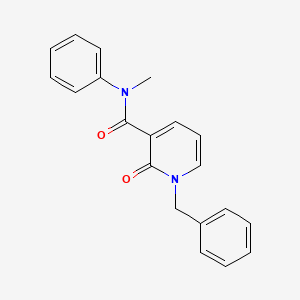
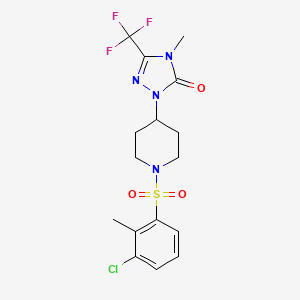
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2882523.png)
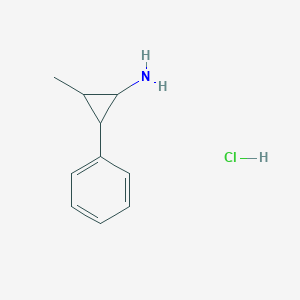
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)
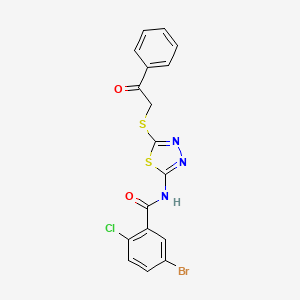
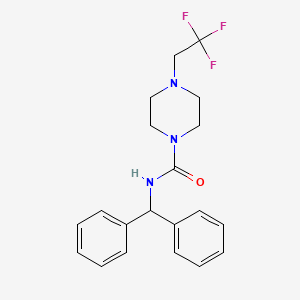
![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)